7-Bromo-1H-indol-5-amine
Overview
Description
7-Bromo-1H-indol-5-amine is a chemical compound with the empirical formula C8H7BrN2. It has a molecular weight of 211.06 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 7-Bromo-1H-indol-5-amine is NC1=CC(Br)=C2NC=CC2=C1 . The InChI key is IDSDTLAEQBFCMV-UHFFFAOYSA-N .Chemical Reactions Analysis
While there isn’t specific information on the chemical reactions of 7-Bromo-1H-indol-5-amine, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
7-Bromo-1H-indol-5-amine is a crystalline compound . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Indole is an important element of many natural and synthetic molecules with significant biological activity . It’s a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine (for the treatment of various types of cancer), physostigmine (for the treatment of Alzheimer’s disease and glaucoma), and alkaloids of the Rauvolfia species including ajmaline (1-A anti-arrhythmic agent), ajmalicine and reserpine (antihypertensive drugs) .
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .
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Antiviral Activity : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value .
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Anticancer Activity : Indole derivatives have been used in the treatment of various types of cancer . For example, the vinca alkaloids vinblastine and vincristine, which contain an indole nucleus, are FDA-approved drugs used in cancer treatment .
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Anti-HIV Activity : Indole derivatives have also been reported to have anti-HIV properties . The specific methods of application and outcomes are not detailed in the source.
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Antimicrobial Activity : Indole derivatives have been reported to have antimicrobial properties . The specific methods of application and outcomes are not detailed in the source.
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Anticholinesterase Activity : Indole derivatives have also been reported to have anticholinesterase properties . The specific methods of application and outcomes are not detailed in the source.
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Enantioselective Synthesis : Indole derivatives have been utilized in a variety of conversions, including the enantioselective synthesis of unsymmetrical tri-aryl methanes .
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Synthesis of 2,3-Disubstituted Indolines : Indole derivatives have been used in the synthesis of 2,3-disubstituted indolines .
Safety And Hazards
Future Directions
Indole derivatives, including 7-Bromo-1H-indol-5-amine, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
7-bromo-1H-indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSDTLAEQBFCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572741 | |
Record name | 7-Bromo-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-indol-5-amine | |
CAS RN |
196205-07-9 | |
Record name | 7-Bromo-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196205-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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